molecular formula C5H12OS B13277598 2-Methoxybutane-1-thiol

2-Methoxybutane-1-thiol

Cat. No.: B13277598
M. Wt: 120.22 g/mol
InChI Key: UZZGBXKFHQNHAK-UHFFFAOYSA-N
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Description

Contextualizing Organosulfur Compounds in Contemporary Chemistry

Organosulfur compounds are a broad class of molecules characterized by the presence of a carbon-sulfur bond. ambeed.comsigmaaldrich.com They are integral to biochemistry, with the amino acids cysteine and methionine serving as fundamental building blocks of proteins. ambeed.combldpharm.com The distinct properties of the sulfur atom, such as its size, electronegativity, and ability to exist in various oxidation states, impart unique reactivity to these molecules. sigmaaldrich.com In industrial contexts, organosulfur compounds are utilized in everything from the synthesis of pharmaceuticals like penicillin and sulfa drugs to the production of polymers and agricultural chemicals. ambeed.combldpharm.comwipo.int The removal of naturally occurring organosulfur compounds from fossil fuels is also a major focus of the petroleum industry. ambeed.com

The Significance of Thiol and Ether Functionalities in Organic Molecules

The chemical character of 2-Methoxybutane-1-thiol (B6149547) is defined by its two functional groups: a thiol (-SH) and an ether (R-O-R').

The thiol group , also known as a mercaptan group, is the sulfur analog of an alcohol. Thiols are generally more acidic than their alcohol counterparts due to the lower bond strength of S-H compared to O-H and the greater polarizability of sulfur. This increased acidity means that thiols are readily converted to their conjugate bases, thiolates (RS⁻), which are excellent nucleophiles in organic synthesis. A key reaction of thiols is their oxidation to form disulfide bonds (R-S-S-R), a linkage that is crucial for stabilizing the three-dimensional structure of proteins.

The ether functional group consists of an oxygen atom connected to two alkyl or aryl groups. Ethers are generally less reactive than alcohols and are often used as solvents in organic reactions due to their ability to dissolve a wide range of nonpolar and polar compounds. The bent structure of the C-O-C bond and the presence of lone pairs of electrons on the oxygen atom allow ethers to act as hydrogen bond acceptors. While generally stable, ethers can be cleaved under strongly acidic conditions.

The combination of a thiol and an ether group in a single molecule like this compound presents a unique chemical entity with the potential for diverse reactivity, combining the nucleophilicity of the thiol with the solvent-like character and relative stability of the ether.

Scope of Academic Investigation into this compound

Direct academic research focused exclusively on this compound (CAS Number: 1855652-76-4) is limited in publicly accessible literature. ambeed.com The compound is primarily listed in the catalogs of chemical suppliers. ambeed.comsigmaaldrich.com

However, its potential utility in synthetic chemistry is highlighted in patent literature. Specifically, this compound has been cited as a potential reactant in the process of preparing derivatives of lincomycin (B1675468), an important antibiotic. wipo.int This suggests an application in medicinal chemistry, where it could be used to introduce a specific alkylthio side chain to a complex molecule. The synthesis would likely involve the nucleophilic thiol group of this compound reacting with an electrophilic site on a lincomycin precursor. wipo.int

While detailed studies on its specific reaction kinetics, spectroscopic characterization, or other chemical properties are not widely published, the behavior of the molecule can be inferred from the well-understood chemistry of thiols and ethers. Further research would be necessary to fully elucidate the unique properties and potential applications of this bifunctional molecule.

Data Tables

Table 1: Properties of this compound and Related Compounds

Compound NameMolecular FormulaFunctional GroupsCAS Number
This compoundC₅H₁₂OSThiol, Ether1855652-76-4
2-MethoxybutaneC₅H₁₂OEther6795-87-5
2-ButanethiolC₄H₁₀SThiol513-53-1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

2-methoxybutane-1-thiol

InChI

InChI=1S/C5H12OS/c1-3-5(4-7)6-2/h5,7H,3-4H2,1-2H3

InChI Key

UZZGBXKFHQNHAK-UHFFFAOYSA-N

Canonical SMILES

CCC(CS)OC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Methoxybutane 1 Thiol

Thiol-Specific Transformations

The thiol moiety is responsible for the most significant and varied reactions of 2-methoxybutane-1-thiol (B6149547). Its reactivity can be broadly categorized into oxidation pathways and nucleophilic transformations of its conjugate base, the thiolate anion.

The sulfur atom in the thiol group exists in its most reduced state (-2). It is susceptible to oxidation by various reagents, leading to a range of sulfur-containing functional groups with progressively higher oxidation states. The oxidation of thiols is a fundamental process in organic and biochemistry. researchgate.net

The initial and most common oxidation product is a disulfide, formed by the coupling of two thiol molecules. This can be achieved with mild oxidizing agents like oxygen (often catalyzed by metal ions), or hydrogen peroxide. researchgate.net This process involves the formal loss of one hydrogen atom from each thiol.

Further oxidation leads to the formation of sulfur oxyacids. The first step is typically the formation of a sulfenic acid (R-SOH), a highly reactive and often transient intermediate. researchgate.netnih.gov While challenging to isolate, sulfenic acids are key crossroads in thiol oxidation chemistry. nih.gov They can react with another thiol to form a disulfide or undergo further oxidation to more stable species. nih.gov

Sequential oxidation of the sulfenic acid yields a sulfinic acid (R-SO₂H) and, ultimately, a sulfonic acid (R-SO₃H). researchgate.netresearchgate.net The formation of sulfonic acid is generally considered an irreversible oxidation step under biological conditions. researchgate.net The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions.

Product NameStructureSulfur Oxidation StateGeneral Oxidizing Conditions
Bis(2-methoxybutyl) disulfide(C₅H₁₁OS)₂-1Mild oxidation (e.g., O₂, I₂, mild H₂O₂)
2-Methoxybutane-1-sulfenic acidC₅H₁₂O₂S0Controlled one-electron or two-electron oxidation; typically a transient intermediate nih.gov
2-Methoxybutane-1-sulfinic acidC₅H₁₂O₃S+2Further oxidation of sulfenic acid; stronger oxidizing agents
2-Methoxybutane-1-sulfonic acidC₅H₁₂O₄S+4Strong oxidation (e.g., excess H₂O₂, KMnO₄)

The thiol proton of this compound is weakly acidic and can be removed by a base to form the corresponding 2-methoxybutane-1-thiolate anion (CH₃CH₂CH(OCH₃)CH₂S⁻). This deprotonation dramatically increases the nucleophilicity of the sulfur atom. researchgate.net The thiolate is a soft nucleophile, meaning it reacts preferentially with soft electrophiles. nih.gov

This enhanced nucleophilicity allows the thiolate to participate in a wide range of reactions, most notably nucleophilic substitution and conjugate addition reactions.

Nucleophilic Substitution (S_N2 Reactions): The thiolate anion is an excellent nucleophile for S_N2 reactions, readily displacing leaving groups (such as halides or tosylates) from primary and secondary alkyl substrates to form thioethers. This is a common and efficient method for forming carbon-sulfur bonds.

Michael Addition (1,4-Conjugate Addition): As a soft nucleophile, the thiolate anion excels in Michael or 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds (enones, enals), esters, nitriles, and other Michael acceptors. youtube.comarkat-usa.org The attack occurs at the β-carbon of the unsaturated system, a classic example of the compatibility between soft nucleophiles and soft electrophilic sites. youtube.comresearchgate.net This reaction can be catalyzed by bases, which generate the thiolate in situ, or by nucleophiles like phosphines. datapdf.comsci-hub.se

Reaction TypeElectrophile ExampleProduct TypeGeneral Mechanism
S_N2 SubstitutionAlkyl Halide (e.g., Bromoethane)ThioetherBackside attack by the thiolate anion, displacing the halide leaving group. studysmarter.co.uk
Michael Additionα,β-Unsaturated Ketone (e.g., Methyl vinyl ketone)Thioether Adduct (1,5-ketosulfide)Nucleophilic attack of the thiolate on the β-carbon of the conjugated system, followed by protonation of the resulting enolate. youtube.comyoutube.com
Epoxide OpeningEpoxide (e.g., Propylene oxide)β-Hydroxy ThioetherS_N2-type ring-opening of the epoxide, typically at the least sterically hindered carbon.

Reactions Involving the Ether Linkage

The methoxy (B1213986) group in this compound features an ether linkage (C-O-C), which is generally one of the most chemically inert functional groups in organic chemistry. Cleavage of this bond requires harsh reaction conditions. Typically, strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are necessary. The reaction proceeds via protonation of the ether oxygen, followed by an S_N2 attack by the halide ion on the less substituted carbon (the methyl group in this case), yielding 2-mercaptobutan-1-ol and a methyl halide.

In specialized contexts, such as in lignin (B12514952) chemistry, ether linkages adjacent to carbonyl groups can be cleaved by thiols under reductive conditions, mimicking enzymatic processes. nih.gov However, for an unactivated alkyl ether like the one in this compound, such reactions are not feasible.

Intermolecular Reactions and Adduct Formation

Beyond the fundamental reactions of the thiol and thiolate groups, this compound can engage in more complex intermolecular reactions to form larger adducts. A prominent example is the thiol-ene reaction, a powerful transformation that falls under the umbrella of "click chemistry" due to its high efficiency, stereoselectivity, and favorable reaction kinetics. wikipedia.orgscispace.com

The thiol-ene reaction involves the addition of the S-H bond across a carbon-carbon double bond (an alkene or "ene"). This reaction can proceed via two distinct mechanisms:

Radical Addition: Initiated by UV light or a radical initiator, a thiyl radical (RS•) is formed. This radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the radical chain. wikipedia.org

Michael Addition: In the presence of a base or a nucleophilic catalyst, the reaction proceeds via the conjugate addition of the thiolate anion to an electron-deficient alkene (a Michael acceptor), as described in section 3.1.2. datapdf.com

These reactions are highly versatile for creating thioether linkages and are widely used in polymer science and materials chemistry. scispace.commdpi.com

Intramolecular Cyclization and Rearrangement Processes

This compound itself lacks the necessary structural features to undergo intramolecular cyclization or rearrangement. However, derivatives of this molecule, appropriately functionalized with a reactive group such as an alkene, alkyne, or a leaving group, could be expected to form cyclic structures.

For instance, an analogue of this compound containing a carbon-carbon double bond at a suitable position could undergo an intramolecular thiol-ene reaction to form a sulfur-containing heterocycle. mdpi.com The regioselectivity of such cyclizations (e.g., 5-exo versus 6-endo ring closure) is a key mechanistic consideration, governed by factors such as ring strain and the stability of the intermediate radical or anion. mdpi.com

Similarly, an intramolecular S_N2 reaction could occur if a leaving group is present elsewhere in the molecule, leading to the formation of a cyclic thioether. While less common, intramolecular S_N2' cyclizations, involving the displacement of an allylic ether by an organometallic nucleophile, have been studied and show distinct stereochemical preferences. nih.govnih.govresearchgate.net

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the reactions of this compound is crucial for controlling reaction outcomes.

Thiol Oxidation: The oxidation pathway from thiol to sulfonic acid is a stepwise process. The initial formation of a disulfide can occur through various mechanisms, including the reaction of a transient sulfenic acid intermediate with a thiol molecule. nih.gov The subsequent oxidation steps to sulfinic and sulfonic acids involve the sequential addition of oxygen atoms to the sulfur center.

Thiolate Nucleophilicity: The high reactivity of the thiolate anion stems from the polarizability of the large sulfur atom and the presence of lone pair electrons. researchgate.net In Michael additions, the reaction is initiated by the formation of the thiolate, which then attacks the β-carbon of the Michael acceptor. datapdf.comnih.gov The resulting intermediate is an enolate, which is subsequently protonated to yield the final product. The choice between base catalysis (which relies on the pKa of the thiol) and nucleophilic catalysis (which generates a strong base in situ) can influence reaction rates and substrate scope. datapdf.comusm.edu

Thiol-Ene Mechanisms: The radical and nucleophilic pathways for the thiol-ene reaction are fundamentally different, which is reflected in their scope and conditions. The radical mechanism is highly effective for both electron-rich and electron-poor alkenes, whereas the nucleophilic Michael-type addition requires an electron-deficient alkene (Michael acceptor).

FeatureRadical Thiol-Ene AdditionNucleophilic Thiol-Ene (Michael) Addition
Initiation Radical initiator (e.g., AIBN) or UV lightBase (e.g., amine) or Nucleophile (e.g., phosphine)
Reactive Species Thiyl radical (RS•)Thiolate anion (RS⁻)
Alkene Substrate Broad scope (electron-rich and electron-poor) wikipedia.orgRequires electron-deficient alkene (Michael acceptor) datapdf.com
Regioselectivity Anti-Markovnikov addition wikipedia.orgAddition to the β-carbon of the conjugated system
Inhibition Inhibited by oxygen and radical scavengersCan be inhibited by protic species in the case of nucleophilic catalysis datapdf.comsci-hub.se

Computational Studies in Reaction Mechanism Prediction

There is no information available in the search results regarding computational studies on the reaction mechanisms of this compound.

Kinetic and Thermodynamic Considerations

There is no information available in the search results regarding the kinetic and thermodynamic parameters of reactions involving this compound.

Advanced Spectroscopic and Structural Characterization of 2 Methoxybutane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural map of 2-Methoxybutane-1-thiol (B6149547) can be assembled.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of each signal is influenced by the local electronic environment, while spin-spin coupling with neighboring protons causes the signal to split into a multiplet. The protons on carbons adjacent to the electronegative oxygen and sulfur atoms are expected to be deshielded and appear at a lower field (higher ppm). libretexts.org The thiol proton (-SH) itself often appears as a broad singlet, though it can sometimes couple with adjacent protons. libretexts.org

Based on the structure, five distinct proton signals are predicted. The integration of these signals would correspond to the number of protons in each environment (3H, 3H, 2H, 2H, 1H, 1H).

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on standard chemical shift ranges and coupling constant principles.

Proton LabelStructural PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H_a-CH(OCH₃)-CH₃~1.15Doublet (d)~7.0Couples with the methine proton (H_c).
H_b-OCH₃~3.35Singlet (s)N/ANo adjacent protons to couple with.
H_c-CH(OCH₃)-~3.20Multiplet (m)~6.5Couples with protons on C1 (H_d) and the methyl group (H_a).
H_d-CH₂-SH~2.60Doublet of Doublets (dd)~7.0, ~5.0Couples with the methine proton (H_c) and the thiol proton (H_e).
H_e-SH~1.40Triplet (t)~8.0Appears as a triplet due to coupling with the adjacent methylene (B1212753) protons (H_d). libretexts.org
H_f-CH₂-CH₃~0.95Triplet (t)~7.5Couples with the C3 methylene protons.
H_g-CH₂-CH₃~1.50Multiplet (m)~7.5Couples with protons on C2 (H_c) and the terminal methyl group (H_f).

Carbon NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, simplifying the spectrum by removing C-H coupling. libretexts.org The chemical shift of each carbon is determined by its hybridization and the electronegativity of the atoms attached to it. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the structure. The presence of a chiral center at C2 means that all five carbons are chemically distinct. masterorganicchemistry.com

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges.

Carbon LabelStructural PositionPredicted Chemical Shift (δ, ppm)Notes
C1-CH₂-SH~28Carbon bonded to the thiol group.
C2-CH(OCH₃)-~85Chiral carbon bonded to the methoxy (B1213986) group. Its shift is significantly downfield due to the oxygen atom.
C3-CH₂-CH₃~26Aliphatic methylene carbon.
C4-CH₂-CH₃~11Terminal methyl carbon.
C5-OCH₃~57Methoxy group carbon.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide connectivity information that is crucial for unambiguous structural assignment by correlating signals from different nuclei. kashanu.ac.irresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.com For this compound, a COSY spectrum would show cross-peaks connecting:

H_d (-CH₂SH) with H_c (-CH(OCH₃)-) and H_e (-SH).

H_c (-CH(OCH₃)-) with H_g (-CH₂CH₃) and H_a (-CH(OCH₃)CH₃).

H_g (-CH₂CH₃) with H_f (-CH₂CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.educreative-biostructure.comlibretexts.org An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals as labeled in Tables 1 and 2. For example, a cross-peak would appear at the coordinates corresponding to the chemical shifts of H_d (~2.60 ppm) and C1 (~28 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to four bonds). columbia.educreative-biostructure.com This is vital for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

The methoxy protons (H_b) to the methine carbon (C2).

The thiol-adjacent methylene protons (H_d) to the methine carbon (C2).

The methine proton (H_c) to the thiol-adjacent carbon (C1), the methoxy carbon (C5), and the methylene carbon (C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. creative-biostructure.comresearchgate.net This can help confirm the conformation of the molecule. For example, a NOESY spectrum would likely show a spatial correlation between the methoxy protons (H_b) and the methine proton (H_c).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. pearson.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of a molecule's elemental formula, as each formula has a unique exact mass based on the monoisotopic masses of its constituent atoms. pressbooks.pub For this compound, the molecular formula is C₅H₁₂OS.

Molecular Formula: C₅H₁₂OS

Calculated Monoisotopic Mass: 120.06598 Da

An experimental HRMS measurement yielding a mass very close to this calculated value would strongly confirm the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (precursor ion), inducing fragmentation, and then analyzing the resulting fragment ions (product ions). amazonaws.comnationalmaglab.org The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. For this compound, the molecular ion (M⁺• at m/z ≈ 120) would undergo fragmentation through several predictable pathways, primarily involving cleavage adjacent to the heteroatoms (oxygen and sulfur), which can stabilize the resulting positive charge. nih.govnih.gov

Table 3: Predicted MS/MS Fragmentation of this compound (Precursor Ion m/z = 120)

Predicted m/zProposed Fragment Ion Structure/FormulaProposed Fragmentation Pathway
89[M - OCH₃]⁺Loss of a methoxy radical (•OCH₃).
75[CH₃-CH=O⁺-CH₃]Alpha-cleavage between C1 and C2, with charge retention on the oxygen-containing fragment.
73[M - CH₂SH]⁺Loss of a thiomethyl radical (•CH₂SH).
59[CH(OH)=CH₂]⁺• or [CH₃-O=CH₂]⁺Fragments arising from further cleavage or rearrangement.
47[CH₂SH]⁺Alpha-cleavage between C1 and C2, with charge retention on the sulfur-containing fragment.
45[C₂H₅O]⁺Cleavage of the C2-C3 bond.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. For this compound, these methods would provide definitive evidence of its key structural features: the thiol (-SH), ether (C-O-C), and alkane (C-H) moieties.

Infrared (IR) Spectroscopy In an IR spectrum of this compound, the presence of the thiol group would be indicated by a weak, sharp absorption band corresponding to the S-H stretching vibration, typically observed in the range of 2550-2600 cm⁻¹. libretexts.org The C-S stretching vibration, which is often weak and can be difficult to assign, appears in the fingerprint region between 710 and 570 cm⁻¹. libretexts.org

The ether linkage (C-O-C) would be identified by a strong C-O stretching band, generally found between 1000 and 1300 cm⁻¹. libretexts.org The aliphatic nature of the butane (B89635) backbone would be confirmed by the presence of strong C-H stretching vibrations from the methyl and methylene groups, typically appearing just below 3000 cm⁻¹. msu.edu

Raman Spectroscopy Raman spectroscopy offers complementary information to IR spectroscopy. mdpi.com While the S-H stretch is weak in IR, it can be observed in the Raman spectrum. A significant application of Raman spectroscopy in thiol analysis is the study of the C-S-H bending mode (βCSH) and the C-S stretching mode (νCS). rsc.org Upon deuteration of the thiol proton (S-D), the βCSH band, which appears around 850-900 cm⁻¹, shifts significantly to a lower wavenumber (around 600-630 cm⁻¹), providing a clear diagnostic marker for the thiol group. rsc.orgrsc.org The C-S stretching vibration is typically found in the 650-700 cm⁻¹ region of the Raman spectrum. rsc.org

Expected Vibrational Modes for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Technique
ThiolS-H stretch2550 - 2600IR (weak), Raman
ThiolC-S-H bend (βCSH)~850 - 900Raman
ThiolC-S stretch (νCS)650 - 700Raman
EtherC-O-C stretch1000 - 1300IR (strong)
AlkaneC-H stretch~2850 - 2960IR, Raman (strong)
AlkaneC-H bend~1375, 1450IR, Raman

Chiroptical Spectroscopy for Enantiomeric Characterization

Given that this compound possesses a chiral center at the second carbon atom, it exists as a pair of enantiomers: (R)-2-Methoxybutane-1-thiol and (S)-2-Methoxybutane-1-thiol. Chiroptical spectroscopy techniques, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. An enantiomerically pure sample of this compound would be optically active, meaning it would rotate the plane of polarized light. The two enantiomers would rotate the light to an equal and opposite degree.

While specific ORD or CD spectra for this compound are not available, studies on other chiral thiols have demonstrated that the electronic transitions associated with the sulfur atom can give rise to measurable chiroptical signals. jiangnan.edu.cn The synthesis of chiral covalent organic frameworks using chiral thiol derivatives has been characterized using CD spectroscopy to confirm the chirality of the final material. jiangnan.edu.cn The development of chiral ionic liquids for enantiomeric separation also utilizes these principles. mdpi.com

X-ray Crystallography of Derivatives for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. As this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require either low-temperature crystallization or the synthesis of a solid derivative.

No crystal structures for this compound or its derivatives have been reported. However, the general approach would involve reacting the thiol with a suitable reagent to form a stable, crystalline solid. For example, reaction with a heavy metal salt could form a metal thiolate complex, or oxidation could yield a crystalline disulfide.

If a suitable crystal were obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral derivative, crystallography would unambiguously determine the absolute configuration (R or S) of the chiral center. This technique has been successfully applied to determine the structures of various other complex thiol derivatives. researchgate.net

Computational Chemistry and Theoretical Studies on 2 Methoxybutane 1 Thiol

Conformational Analysis and Potential Energy Surfaces

2-Methoxybutane-1-thiol (B6149547) possesses several rotatable single bonds (C-C, C-S, C-O), leading to various spatial arrangements known as conformers or rotamers. Conformational analysis is the study of the energy differences between these conformers. lumenlearning.com The most stable conformations are typically those that minimize steric hindrance, such as staggered arrangements, while eclipsed conformations are higher in energy. lumenlearning.com

A potential energy surface (PES) scan can be performed computationally by systematically rotating a specific dihedral angle and calculating the energy at each step. This process reveals the energy barriers between conformers. For this compound, key rotations would be around the C1-C2 and C2-O bonds. The interactions between the bulky thiol group (-CH₂SH) and the methoxy (B1213986) group (-OCH₃) would be critical in determining the lowest energy conformers. dergipark.org.tr Gauche interactions between these groups would be less stable than an anti-conformation. lumenlearning.com

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

This table shows the expected relative stability of different conformers based on the dihedral angle between the thiol and methoxy groups.

Conformer (S-C1-C2-O Dihedral)DescriptionRelative Energy (kJ/mol)
Anti (~180°)Bulky groups are furthest apart. Most stable.0.0 (Reference)
Gauche (~60°)Bulky groups are adjacent. Steric strain present.~4-6
Eclipsed (~0°)Groups overlap. Highly unstable.>20

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. osti.gov By applying force fields—a set of parameters that describe the potential energy of the system—MD simulations can predict how molecules interact with each other in a condensed phase (liquid or solid). acs.org An MD simulation of liquid this compound would reveal important information about its bulk properties. researchgate.net

Key intermolecular interactions for this molecule would include:

Hydrogen Bonding: The thiol group (S-H) can act as a weak hydrogen bond donor, and the oxygen of the methoxy group can act as a hydrogen bond acceptor. osti.gov

Simulations can calculate properties like the radial distribution function (RDF), which describes the probability of finding a neighboring atom at a certain distance, providing a clear picture of the liquid's structure. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. nmrdb.org Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate nuclear shielding tensors, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). liverpool.ac.ukfaccts.de The chemical environment, including the presence of the electronegative oxygen atom and the sulfur atom, strongly influences the shifts of nearby nuclei. libretexts.orgorganicchemistrydata.org

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies. dergipark.org.tr These correspond to the peaks observed in an infrared (IR) spectrum. Characteristic frequencies for S-H, C-O, and C-H stretching modes can be predicted and compared with experimental data to confirm the structure and identify conformers.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted NMR chemical shifts based on the structure of this compound. Values are approximate and depend on the specific computational method and solvent model used.

NucleusPositionPredicted Chemical Shift (ppm)
¹HS-H~1.3 - 1.7
¹H-CH₂-SH~2.5 - 2.8
¹H-O-CH~3.3 - 3.5
¹H-CH(OCH₃)-~3.2 - 3.6
¹³C-CH₂-SH~28 - 35
¹³C-CH(OCH₃)-~75 - 85
¹³C-O-CH₃~55 - 60

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific property. mdpi.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical information) to the activity. europa.eu

For this compound, a QSAR study would involve designing and synthesizing a library of analogues by modifying its structure (e.g., changing the alkyl chain length, substituting the methoxy group). The biological activity of these analogues would be measured experimentally. Then, various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) would be calculated for each analogue. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that can predict the activity of new, unsynthesized analogues. researchgate.net This approach is widely used in medicinal chemistry to guide the design of more potent and selective compounds. nih.gov

Analytical Methodologies for the Detection and Quantification of 2 Methoxybutane 1 Thiol in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of 2-Methoxybutane-1-thiol (B6149547) in complex environments. nih.gov The process relies on the differential distribution of compounds between a stationary phase and a mobile phase. nih.gov Both gas and liquid chromatography offer robust platforms for thiol analysis.

Gas chromatography (GC) is a premier technique for analyzing volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas (mobile phase) through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. cdc.gov

For sulfur-containing compounds, the Flame Photometric Detector (FPD) is a highly selective and sensitive detector. wur.nl The FPD utilizes a hydrogen-rich flame to decompose the analytes as they elute from the GC column. Sulfur compounds produce chemiluminescent species (primarily S₂*) that emit light at specific wavelengths (around 394 nm), which is then measured by a photomultiplier tube. wur.nlucalgary.ca This provides high selectivity for sulfur over hydrocarbons and other compounds. ucalgary.ca

A significant challenge in GC-FPD analysis is the phenomenon of "quenching," where co-eluting hydrocarbons can suppress the sulfur response. researchgate.net To mitigate this, methods such as using a water stationary phase, which retains organosulfur compounds while allowing non-polar hydrocarbons to pass through unretained, have been developed. ucalgary.ca Another approach involves sample preparation techniques, like using lead oxide to selectively complex with thiols, allowing them to be separated from the matrix, reconstituted, and then analyzed without quenching interference. researchgate.net

The table below summarizes typical parameters for the GC-FPD analysis of thiols.

ParameterSettingPurpose/Rationale
Injector Split/Splitless or Large VolumeTo introduce the sample onto the column. Splitless mode is used for trace analysis.
Column DB-5 (or similar non-polar to mid-polar capillary column)To separate compounds based on boiling point and polarity. tdi-bi.com
Carrier Gas Helium or HydrogenTo carry the sample through the column. tdi-bi.com
Oven Program Temperature gradient (e.g., 40°C to 250°C)To elute compounds with a wide range of boiling points.
Detector Flame Photometric Detector (FPD)To selectively detect sulfur-containing compounds. wur.nl
Filter 610 nm (for tin) or ~394 nm (for sulfur)To isolate the specific emission wavelength of the target element. tdi-bi.com

This table presents generalized GC-FPD conditions for thiol analysis; specific parameters would be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique suitable for compounds that are non-volatile or thermally unstable. nih.gov It utilizes a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. nih.gov For thiols like this compound, reverse-phase (RP) HPLC is a common approach. sielc.com In RP-HPLC, the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.com

Detection in HPLC can be achieved through various means. While standard UV detectors can be used, they often lack the required selectivity for thiols in complex matrices. A more effective strategy involves pre-column derivatization with a fluorescent labeling reagent. nih.gov This process attaches a fluorophore to the thiol group, allowing for highly sensitive and selective detection using a fluorescence detector. nih.gov For instance, reagents like 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) (MIPBO) have been successfully used to measure low-molecular-weight thiols with detection limits in the femtomole range. nih.gov

For mass spectrometry-compatible methods, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

The following table outlines typical conditions for the HPLC analysis of a related thiol isomer.

ParameterSettingSource
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile (MeCN) and water with a phosphoric acid modifier sielc.com
Detection UV, Fluorescence (with derivatization), or Mass Spectrometry (MS) sielc.comnih.gov
Application Note For MS compatibility, phosphoric acid is replaced with formic acid. sielc.com

Data based on the analysis of 4-Methoxy-2-methylbutane-2-thiol, an isomer of this compound. sielc.com

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. pearson.com When coupled with a chromatographic separation system, it provides a powerful tool for both the identification and quantification of compounds. pearson.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As this compound elutes from the GC column, it enters the MS ion source where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then separated by the mass analyzer, producing a mass spectrum that serves as a chemical fingerprint. pearson.comnih.gov For 2-methoxybutane, a related compound, the mass spectrum shows prominent peaks that can be used for identification. nih.govaskfilo.com

For trace analysis in complex matrices like wine or environmental samples, tandem mass spectrometry (GC-MS/MS) is often employed. ives-openscience.eunih.gov This technique offers enhanced selectivity and sensitivity by performing a second stage of mass analysis. In a common mode called Selected Reaction Monitoring (SRM), a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored by the second mass analyzer. ives-openscience.eu This process filters out background noise, significantly improving detection limits. nih.gov Derivatization techniques, such as conversion to pentafluorobenzyl (PFB) derivatives, can also be used to improve chromatographic properties and detection limits for thiols. nih.gov

TechniquePrincipleApplication for this compound
GC-MS Separates by GC, ionizes (e.g., EI), and detects ions based on m/z. Provides structural information via fragmentation patterns. pearson.comIdentification based on its unique mass spectrum. Quantification in simpler matrices.
GC-MS/MS (SRM) Selects a precursor ion, fragments it, and detects a specific product ion. ives-openscience.euTrace quantification in complex matrices (e.g., food, beverages) by filtering out chemical noise, leading to lower detection limits. ives-openscience.eunih.gov

This table describes the principles and applications of GC-MS and GC-MS/MS for thiol analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in highly complex biological samples. nih.gov It is particularly useful for compounds not amenable to GC. While this compound is volatile, LC-MS/MS can be an alternative or complementary technique, especially when analyzing it alongside non-volatile compounds in a single run. The use of LC-MS/MS allows for the profiling of multiple thiol metabolites within a complex sample. nih.gov

Derivatization is often key in LC-MS analysis of thiols. It can be used to improve retention on reverse-phase columns and enhance ionization efficiency in the electrospray ionization (ESI) source. nih.gov For example, reacting thiols with reagents like N-ethylmaleimide (NEM) creates a derivative that is more readily analyzed by LC-MS. nih.gov LC-MS/MS provides high selectivity and can identify sulfur species based on their retention times and specific mass transitions (precursor ion → product ion). nih.govnih.gov High-throughput systems, which use multiplexed HPLC, can dramatically increase sample analysis speed, a critical factor in drug discovery and metabolomics studies. thermofisher.com

ParameterDescriptionRelevance to this compound Analysis
Chromatography Reverse-Phase Liquid ChromatographySeparates the analyte from matrix components. nih.gov
Ionization Electrospray Ionization (ESI)Generates ions from the eluting analyte for MS detection.
Mass Analysis Tandem Mass Spectrometry (MS/MS)Provides high selectivity and sensitivity for quantification in complex biological fluids or food extracts. nih.gov
Sample Matrix Biological fluids, cell extracts, food and beverage samplesLC-MS/MS is well-suited for direct analysis of these complex matrices, often with minimal sample cleanup. nih.govnih.gov

This table summarizes the components of an LC-MS/MS platform for complex sample analysis.

Electrochemical Methods for Thiol Detection

Electrochemical methods offer a compelling alternative to chromatography-based techniques for the detection of thiols. electrochemsci.orgacs.org These methods are known for their simplicity, rapidity, high sensitivity, and low cost. acs.orgnanomedicine-rj.com The fundamental principle involves the electrochemical oxidation of the thiol group (-SH) at the surface of a specially modified electrode. acs.org

A variety of electrode modifications have been developed to enhance selectivity and sensitivity. For instance, gold electrodes can be functionalized with compounds that undergo a specific reaction with thiols, leading to a measurable change in the electrochemical signal. electrochemsci.org One strategy involves immobilizing a disulfide on the electrode; the cleavage of this bond by a thiol analyte causes a decrease in a redox current, which can be correlated to the thiol concentration with detection limits as low as 20 pM. electrochemsci.org

Other approaches use electrodes modified with catalysts like pyrroloquinoline quinone (PQQ) or nanomaterials, which can lower the overpotential required for thiol oxidation and improve selectivity against common interferences found in biological samples, such as ascorbic acid and uric acid. nanomedicine-rj.comacs.org These electrochemical sensors can be miniaturized, making them suitable for high-throughput screening and integration into microfluidic devices. rsc.org

Method/ElectrodePrinciplePerformance CharacteristicsSource
Disulfide Cleavage on Gold Electrode Thiol-disulfide exchange reaction causes a loss of an electroactive tag, decreasing current.High sensitivity (LOD: 20 pM). electrochemsci.org Simple and selective against other biological molecules. electrochemsci.org
PQQ-Modified Polypyrrole Electrode PQQ catalyzes the oxidation of thiols at a lower potential.Tunable detection potential enhances selectivity. LOD ranges from 63.7 nM to 13.2 µM depending on the thiol. acs.org
Piazselenole-based Probe Nucleophilic reaction of the thiol with a Se-N bond in the probe consumes the electroactive species.Extremely sensitive (LOD: 83 pM) and specific for thiols like glutathione (B108866). acs.org
Gold Nanoparticle/Graphene Modified Electrode Signal amplification using gold nanoparticles combined with disulfide cleavage.Superior detection limit of 0.4 pM for glutathione. rsc.org

This table summarizes various electrochemical methods developed for the sensitive detection of low-molecular-mass thiols.

Spectrophotometric and Fluorometric Assays for Thiol Quantification

Spectrophotometric and fluorometric assays are common non-separative methods used for the general quantification of total thiols. These methods are valued for their simplicity and speed but may lack specificity when analyzing complex mixtures containing multiple thiol compounds.

One of the most established spectrophotometric methods is the Ellman's reagent assay, which uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). acs.orgwikipedia.org DTNB reacts with the sulfhydryl group of a thiol in a thiol-disulfide exchange reaction to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm. wikipedia.org Another reagent, 4,4'-dipyridyl disulfide (4DPS), functions similarly, releasing the chromophore 4-pyridinethione, which is measured to quantify the thiol content. wikipedia.org These methods are generally performed under aerobic conditions and at room temperature. wikipedia.org

Fluorometric assays offer a significant increase in sensitivity compared to spectrophotometric methods, allowing for the detection of thiols at much lower concentrations. wipo.intlibretexts.orgresearchgate.netopenstax.org These assays employ probes that are non-fluorescent until they react with a thiol group, at which point they generate a highly fluorescent product. wipo.intlibretexts.orgopenstax.org This fluorescence is directly proportional to the amount of free thiol in the sample. wipo.int Commercially available kits can detect thiols in the nanomolar to micromolar range and are suitable for high-throughput screening in multiwell plate formats. libretexts.orgresearchgate.netopenstax.org

Table 1: Comparison of General Spectrophotometric and Fluorometric Thiol Quantification Methods

Method Type Reagent/Probe Detection Principle Typical Wavelength (nm) Detection Range Key Features
Spectrophotometric Ellman's Reagent (DTNB) Colorimetric 412 Micromolar (µM) Simple, widely used, but can be affected by matrix interference. acs.orgwikipedia.org
Spectrophotometric 4,4'-dipyridyl disulfide (4DPS) Colorimetric Varies with solvent Micromolar (µM) Alternative to DTNB, useful in nonaqueous solvents. wikipedia.org

| Fluorometric | Proprietary Thiol Sensors | Fluorogenic | Ex: 380-490 / Em: 460-520 | Nanomolar (nM) to Micromolar (µM) | High sensitivity, suitable for biological and complex samples. wipo.intlibretexts.orgresearchgate.netopenstax.org |

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Due to the high reactivity and often ultra-trace concentrations of volatile thiols like this compound in complex matrices such as food and beverages, sample preparation is a critical step to ensure accurate quantification. mdpi.compherobase.comnih.gov The primary goals of sample preparation are to isolate the thiol from interfering matrix components, concentrate it to detectable levels, and stabilize it against oxidation. mdpi.comnih.gov

Derivatization is a key strategy employed to overcome the analytical challenges associated with thiols, particularly for chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). mdpi.compherobase.com The reactive sulfhydryl group is converted into a more stable and easily detectable derivative. mdpi.com This process can improve the analyte's volatility for GC analysis or enhance its response factor for mass spectrometry (MS) or other detectors.

Common derivatization reagents for thiols include:

Pentafluorobenzyl Bromide (PFBBr): This is a widely used reagent that reacts with thiols to form stable pentafluorobenzyl derivatives. These derivatives are highly responsive to electron capture detectors (ECD) and can be analyzed with excellent sensitivity using GC-MS, especially in negative chemical ionization mode. Extractive alkylation, where derivatization and extraction occur in a single step, simplifies the procedure and minimizes the risk of thiol oxidation.

Ethyl Propiolate (ETP): This reagent offers a greener alternative to PFBBr. It reacts with thiols at an alkaline pH to form a stable derivative suitable for GC analysis. This method has been successfully coupled with stir bar sorptive extraction (SBSE) for a sensitive and environmentally friendly analytical approach.

4,4'-dithiodipyridine (DTDP): This reagent reacts rapidly with thiols at wine pH to form stable derivatives. These derivatives can be isolated and concentrated using solid-phase extraction (SPE) before analysis by HPLC-MS/MS, providing a robust method for quantifying thiols in complex beverage matrices. acs.org

Ebselen (B1671040): Used for derivatizing thiols for LC-MS analysis, ebselen reacts to form a selenenylsulfide linkage. acs.org This approach allows for a fast, single-step derivatization and extraction protocol, yielding excellent sensitivity.

The choice of derivatization agent and sample preparation technique depends on the specific matrix, the target analyte concentration, and the available analytical instrumentation. mdpi.compherobase.com

Table 2: Common Derivatization Reagents for Thiol Analysis

Derivatizing Agent Abbreviation Analytical Technique Key Advantages
Pentafluorobenzyl Bromide PFBBr GC-MS Forms stable derivatives, high sensitivity with NICI-MS.
Ethyl Propiolate ETP GC-MS Greener alternative, suitable for in-situ derivatization with SBSE.
4,4'-dithiodipyridine DTDP HPLC-MS/MS Rapid reaction at wine pH, stable derivatives for SPE cleanup. acs.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-nitro-5-thiobenzoate
3-mercaptohexanol
4,4'-dipyridyl disulfide
4-mercapto-4-methyl-2-pentanone
5,5'-dithiobis(2-nitrobenzoic acid)
Cysteine
Ebselen
Ethyl Propiolate
Glutathione
Pentafluorobenzyl Bromide

Applications and Advanced Materials Science Involving 2 Methoxybutane 1 Thiol

Utilization as a Building Block in Organic Synthesis

Thioethers are a critical class of compounds found in pharmaceuticals, functional materials, and natural products. mdpi.comnih.govresearchgate.net 2-Methoxybutane-1-thiol (B6149547) serves as an excellent starting material for the synthesis of complex thioethers. The thiol group can readily undergo nucleophilic substitution reactions with alkyl halides or participate in modern coupling reactions to form C-S bonds. Methods for thioether synthesis often seek to avoid the use of foul-smelling thiols as isolated reagents, making in-situ generation or the use of thiol surrogates an active area of research. mdpi.comresearchgate.net However, when specific structures are desired, direct synthesis using a functionalized thiol like this compound is necessary.

The reactivity of the thiol allows it to participate in highly efficient "click chemistry" reactions, such as the thiol-ene reaction, where it adds across a double bond in an anti-Markovnikov fashion. wikipedia.org This reaction is known for its high yield, speed, and stereoselectivity, proceeding via a free-radical mechanism often initiated by light. wikipedia.org This provides a straightforward pathway to create thioethers with tailored architectures.

Reaction TypeReactantProduct StructureConditions
Nucleophilic Substitution Alkyl Halide (R-X)Structure of a thioether formed by substitutionBase (e.g., NaH, K2CO3)
Thiol-ene "Click" Reaction Alkene (R-CH=CH2)Structure of a thioether formed by thiol-ene reactionRadical Initiator (e.g., AIBN, UV light)
Michael Addition α,β-Unsaturated CarbonylStructure of a thioether formed by Michael additionBase Catalyst

Table 1: Illustrative examples of reactions where this compound can be used as a precursor for advanced thioether architectures. The structures shown are generic representations of the product.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to more than half of all known organic compounds, including a vast number of pharmaceuticals and natural products. uomus.edu.iqwikipedia.org Thiols are important building blocks for sulfur-containing heterocycles. sigmaaldrich.com this compound can be employed in condensation reactions with various electrophilic partners to construct heterocyclic rings. For example, reaction with β-ketoesters can lead to the formation of pyrimidone-2-thioethers, which are key cores in several bioactive molecules. nih.gov Similarly, it can react with diketones or other bifunctional molecules to form five-membered rings like thiazoles or larger sulfur-containing rings. wikipedia.org The methoxy (B1213986) group on the side chain can influence the reactivity and provide a handle for further functionalization of the resulting heterocyclic system.

Ligand Design in Coordination Chemistry and Catalysis

In coordination chemistry, a central metal atom or ion is bonded to surrounding molecules or ions known as ligands. uni-siegen.deresearchgate.netatlanticoer-relatlantique.ca The properties and reactivity of the resulting coordination complex are dictated by the nature of the metal and the ligands. This compound possesses two potential donor atoms: the soft sulfur atom of the thiol group and the harder oxygen atom of the ether group. This makes it a potentially interesting candidate for ligand design.

The thiol's sulfur atom is a classic soft Lewis base, showing a strong affinity for soft Lewis acidic metal centers such as gold (Au), silver (Ag), mercury (Hg), platinum (Pt), and palladium (Pd). The ether oxygen, being a harder base, prefers to coordinate with harder metal ions like lithium (Li), magnesium (Mg), or aluminum (Al).

Depending on the metal ion and reaction conditions, this compound could act as:

A monodentate ligand: Binding to a metal center exclusively through its highly nucleophilic sulfur atom. This is the most common coordination mode for simple thiols.

A bidentate chelating ligand: Binding to a single metal center through both the sulfur and oxygen atoms, forming a stable five-membered chelate ring. This would require a metal ion with an affinity for both soft and hard donors.

A bridging ligand: Linking two or more metal centers, with the sulfur atom coordinating to one metal and the oxygen atom to another.

The steric bulk and electronic influence of the butyl chain and methoxy group can be used to fine-tune the properties of catalysts built from these metal complexes, potentially influencing their solubility, stability, and catalytic activity.

Functionalization of Surfaces and Nanomaterials

The modification of surfaces at the molecular level is crucial for applications ranging from biosensors to electronics. Thiols are widely used for the functionalization of noble metal surfaces, particularly gold, due to the formation of a strong, stable gold-sulfur bond. frontiersin.orgresearchgate.net This interaction allows for the creation of highly ordered self-assembled monolayers (SAMs). prochimia.com

When this compound is applied to a gold surface (either a flat substrate or a nanoparticle), the thiol group anchors the molecule to the surface, while the methoxybutyl chains orient away from it. kuleuven.benih.gov This process results in a surface whose properties are defined by the exposed methoxy groups. Such a surface would exhibit different hydrophobicity, protein resistance, and chemical reactivity compared to a surface functionalized with a simple alkanethiol. The ability to control surface properties is vital for developing advanced materials for biomedical and technological applications. nih.govkit.edu

StepDescriptionKey Interaction
1. Substrate Preparation A clean, oxide-free gold surface is prepared.-
2. SAM Formation The gold substrate is immersed in a dilute solution of this compound.The sulfur atom of the thiol group chemisorbs onto the gold surface, forming a strong Au-S bond. frontiersin.org
3. Self-Assembly The molecules arrange into a densely packed, ordered monolayer.Van der Waals interactions between the methoxybutyl chains drive the ordering.
4. Rinsing Excess, non-adsorbed molecules are washed away, leaving a functionalized surface.The resulting surface is terminated with methoxy groups.

Table 2: General procedure for the functionalization of a gold surface using this compound to form a self-assembled monolayer (SAM).

Polymer Chemistry and Materials with Tailored Thiol Properties

Thiol chemistry has become a powerful tool in polymer science for both synthesizing and modifying polymers due to its efficiency and mild reaction conditions. rsc.org The thiol-ene reaction, a cornerstone of "click chemistry," allows for the rapid and quantitative formation of polythioethers when multifunctional thiols and alkenes are reacted, often initiated by UV light. wikipedia.orgmdpi.com

This compound can be incorporated into polymeric materials in several ways:

Chain-transfer agent: In radical polymerizations, it can control the molecular weight of the resulting polymer.

Post-polymerization modification: It can be grafted onto a pre-existing polymer that contains reactive groups (e.g., alkenes or epoxides), thereby introducing both thiol and methoxy functionality.

Monomer synthesis: It can be chemically modified to contain a polymerizable group (like an acrylate (B77674) or vinyl group), allowing it to be directly copolymerized with other monomers.

The incorporation of the this compound moiety can be used to tailor the properties of the final material. researchgate.net The thiol group can serve as a site for cross-linking or further functionalization, while the methoxy group can influence properties such as the polymer's glass transition temperature, refractive index, and solubility. The acid-catalyzed thiol-ene (ACT) reaction is another emerging strategy that produces S,X-acetal linkages, creating polymers with unique properties compared to those made via radical thiol-ene pathways. rsc.org

Role in Volatile Organic Compound Research and Natural Product Chemistry

Many low-molecular-weight thiols are known for their volatility and potent, often unpleasant, odors. wikipedia.org For example, butane-1-thiol is a well-known volatile organic compound (VOC) with a strong skunk-like smell. wikipedia.org Given its structural similarity, this compound is expected to be a volatile compound with a distinct and strong odor. This makes it a compound of interest in the study of VOCs, particularly in fields related to flavor and fragrance chemistry, as well as in environmental science for the detection and characterization of odorous compounds.

While there is no specific literature identifying this compound as a natural product, both sulfur-containing compounds and methoxylated compounds are widespread in nature. Many plants, microorganisms, and animals produce a diverse array of volatile organosulfur compounds for signaling, defense, and as metabolic byproducts. Therefore, this compound represents a potential structure that could be discovered in future natural product research, particularly in studies focused on identifying novel volatile compounds from biological sources.

Environmental Fate and Biological Interactions of 2 Methoxybutane 1 Thiol Excluding Human Systems

Environmental Degradation Pathways

The environmental persistence of 2-methoxybutane-1-thiol (B6149547) is determined by its susceptibility to breakdown through both non-biological (abiotic) and biological (biotic) processes.

Abiotic Transformation Processes (Photolysis, Hydrolysis)

Abiotic degradation involves the transformation of a chemical through non-biological processes such as photolysis (breakdown by light) and hydrolysis (reaction with water).

Photolysis: Organic sulfur compounds can undergo photochemical degradation in the presence of sunlight. nih.gov The thiol group (-SH) in this compound can be susceptible to photo-oxidation. In aquatic environments, the presence of dissolved organic matter and ferric iron can facilitate the photochemical alteration of organosulfur compounds, potentially leading to their degradation. nih.gov For aliphatic thiols, this can result in the formation of disulfides and other oxidation products. The methoxy (B1213986) group (-OCH₃) might also influence the photochemical reactivity, but specific data on such structures is limited.

Hydrolysis: Thiols are generally considered to be stable to hydrolysis under typical environmental pH conditions. masterorganicchemistry.com Thioethers, which have a C-S-C bond, also exhibit considerable hydrolytic stability. While the thioester bond is susceptible to hydrolysis, the thiol group in this compound is not expected to readily react with water. nih.govresearchgate.netresearchgate.net Therefore, hydrolysis is not anticipated to be a significant degradation pathway for this compound in the environment.

Table 1: Predicted Abiotic Degradation of this compound

Degradation ProcessPredicted SignificanceRationale
Photolysis Potentially SignificantOrganosulfur compounds are known to undergo photochemical degradation. The thiol group is susceptible to photo-oxidation. nih.gov
Hydrolysis InsignificantThiols are generally stable to hydrolysis under environmental conditions. masterorganicchemistry.com

Biotic Degradation by Microorganisms in Environmental Compartments

Microorganisms play a crucial role in the breakdown of organic compounds in the environment. The biodegradation of this compound is likely to occur through enzymatic pathways in bacteria and fungi. Microbes can utilize organosulfur compounds as a source of carbon and sulfur. arc.gov.au

The degradation would likely initiate with the oxidation of the thiol group to a sulfoxide (B87167) and then a sulfonate, which can be further metabolized. The carbon skeleton, a branched four-carbon chain, can be broken down through pathways similar to those for branched-chain fatty acids. The presence of an additional carbon source can enhance the biodegradation of organosulfur compounds by supporting microbial growth and metabolism. nih.gov In anaerobic environments, thiols can be reduced to sulfide (B99878) and methane (B114726) by certain microorganisms. wur.nl

Occurrence and Role in Non-Human Biological Systems

Volatile sulfur compounds are produced by a variety of non-human organisms, including plants and microorganisms, where they can serve as signaling molecules, defense compounds, or metabolic byproducts.

Biosynthesis and Metabolism in Plants

While there is no direct evidence of this compound biosynthesis in plants, the general pathways for the formation of volatile sulfur compounds are well-established, particularly in genera like Allium (onions, garlic). researchgate.netnih.govresearchgate.netaaspjournal.orgmdpi.com Plants assimilate inorganic sulfate (B86663) and incorporate it into the amino acid cysteine. Cysteine then serves as the primary precursor for a vast array of sulfur-containing compounds.

The biosynthesis of a compound like this compound in plants would likely involve several enzymatic steps:

Formation of a branched-chain precursor: This could be derived from the metabolism of branched-chain amino acids like leucine (B10760876) or isoleucine.

Introduction of the thiol group: This is typically accomplished through the action of enzymes that transfer the sulfur from cysteine to an acceptor molecule.

Methylation: The methoxy group would likely be added through the action of an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, which transfers a methyl group to a hydroxyl group on the precursor molecule. researcher.lifenih.govyoutube.complos.org

Once formed, this compound could be further metabolized in plants through conjugation with glutathione (B108866), a process catalyzed by glutathione S-transferases (GSTs), to detoxify the compound or prepare it for transport and storage. nih.govnih.govmdpi.com

Contribution to Volatile Organic Compound Profiles in Microorganisms

Many microorganisms, including bacteria and fungi, produce a wide array of volatile organic compounds (VOCs), including sulfur-containing compounds. nih.govresearchgate.net These microbial VOCs (mVOCs) are often byproducts of metabolism. The characteristic odors of many microbial cultures are due to the production of thiols and other sulfur compounds.

The formation of this compound by microorganisms would likely originate from the metabolism of sulfur-containing amino acids, such as methionine and cysteine. nih.govmdpi.com For instance, some bacteria can convert methionine into various thiols. The branched-chain structure of this compound suggests a possible link to the catabolism of branched-chain amino acids. The methoxy group could be introduced via methylation reactions, similar to those described in plants. While the presence of this compound in the VOC profiles of specific microorganisms has not been documented, it is plausible that it could be a minor component in the complex mixture of volatiles produced by some species under specific growth conditions.

Table 2: Potential Microbial Origins of this compound

Microbial ProcessPotential Role in FormationPrecursors
Amino Acid Catabolism Primary biosynthetic pathwayBranched-chain amino acids (e.g., leucine, isoleucine), Sulfur-containing amino acids (e.g., methionine, cysteine)
Methylation Formation of the methoxy groupS-adenosyl-L-methionine (SAM)

Interactions with Non-Human Enzymes and Biomolecules

The thiol group is a highly reactive functional group that plays a significant role in the function of many enzymes and biomolecules.

Enzyme Interactions:

Covalent Catalysis: The thiol group of cysteine residues is a key component of the active site of many enzymes, such as cysteine proteases, where it acts as a nucleophile in catalysis. While this compound is a small molecule and not part of an enzyme, it could potentially interact with the active sites of enzymes that have an affinity for thiols.

Inhibition: Thiols can act as inhibitors of certain enzymes by binding to metal ions in the active site or by reacting with key amino acid residues.

Substrate for a-transferases: Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds. It is plausible that this compound, or more likely an oxidized, more electrophilic derivative, could be a substrate for GSTs in various non-human organisms, facilitating its detoxification and excretion. nih.govnih.govmdpi.comacs.orgmdpi.com Thiol S-methyltransferases are another class of enzymes that could potentially interact with and modify this compound. ebi.ac.uk

Interaction with Biomolecules: The thiol group of this compound can participate in redox reactions. It can be oxidized to form a disulfide, and this reaction is reversible. This reactivity is fundamental to the role of thiol-containing molecules like glutathione in maintaining the redox balance within cells.

Q & A

Q. What are the most reliable synthetic routes for 2-Methoxybutane-1-thiol, and how do reaction conditions influence yield?

  • Methodological Answer :
    this compound can be synthesized via nucleophilic substitution of 2-methoxy-1-bromobutane with thiourea, followed by acidic hydrolysis. Yield optimization requires strict control of reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or THF). Competing elimination reactions can reduce yield if bases like NaOH are used in excess . Alternative routes include thiol-ene "click chemistry" under UV light, which offers regioselectivity but requires photoinitiators and inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
    Purity is assessed via gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to resolve thiol and methoxy peaks. Structural confirmation requires 1^1H NMR (δ 1.3–1.7 ppm for CH2_2 groups, δ 3.3 ppm for methoxy protons) and FT-IR (S-H stretch at ~2550 cm1^{-1}). Discrepancies in sulfur content can be quantified via elemental analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
    Due to its volatility and thiol-related toxicity, work must occur in fume hoods with nitrogen inertization. Use chemically resistant gloves (nitrile) and respiratory protection if airborne concentrations exceed 1 ppm. Spills require neutralization with oxidizing agents (e.g., NaOCl) to convert thiols to less hazardous sulfonic acids .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer :
    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model sulfur-centered nucleophilicity and steric effects from the methoxy group. Molecular dynamics simulations predict solvent interactions, particularly in polar aprotic solvents like DMF, which stabilize transition states in SN2_2 mechanisms .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
    Discrepancies in enzymatic inhibition studies often arise from differences in assay pH (thiol pKa ~10) or thiol oxidation during testing. Redox-stable analogs (e.g., disulfide-bridged dimers) or thiol-protecting groups (e.g., acetamidomethyl) improve reproducibility. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence quenching) .

Q. How can researchers optimize regioselectivity in thiol-X reactions involving this compound?

  • Methodological Answer :
    For thiol-ene reactions, UV wavelength (365 nm vs. 254 nm) and initiator choice (e.g., DMPA vs. TPO) control regioselectivity. Kinetic studies show that electron-deficient alkenes (e.g., acrylates) favor anti-Markovnikov addition, while steric hindrance from the methoxy group shifts selectivity toward terminal alkenes .

Q. What are the limitations of current chromatographic methods in analyzing this compound degradation products?

  • Methodological Answer :
    GC-MS struggles with non-volatile oxidation products like sulfonic acids. Reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) improves resolution, but sulfonate detection requires post-column derivatization with fluorescamine. LC-QTOF-MS enables non-targeted profiling of degradation pathways .

Methodological Considerations for Data Reproducibility

Q. How should researchers design controls to account for thiol oxidation in long-term stability studies?

  • Methodological Answer :
    Include antioxidant controls (e.g., BHT at 0.1% w/v) and anaerobic storage conditions (argon-purged vials). Monitor oxidation via Ellman’s assay (quantifying free thiols at 412 nm) and validate with 34^{34}S isotopic labeling to trace disulfide formation .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer :
    Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50_{50} values. Account for thiol reactivity’s impact on cell viability assays by normalizing to glutathione depletion controls. Meta-analysis of historical data (e.g., EPA DSSTox) identifies outliers due to matrix effects .

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